

alkyl azide stability and safety data sheet

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Compound Focus: Hexyl azide

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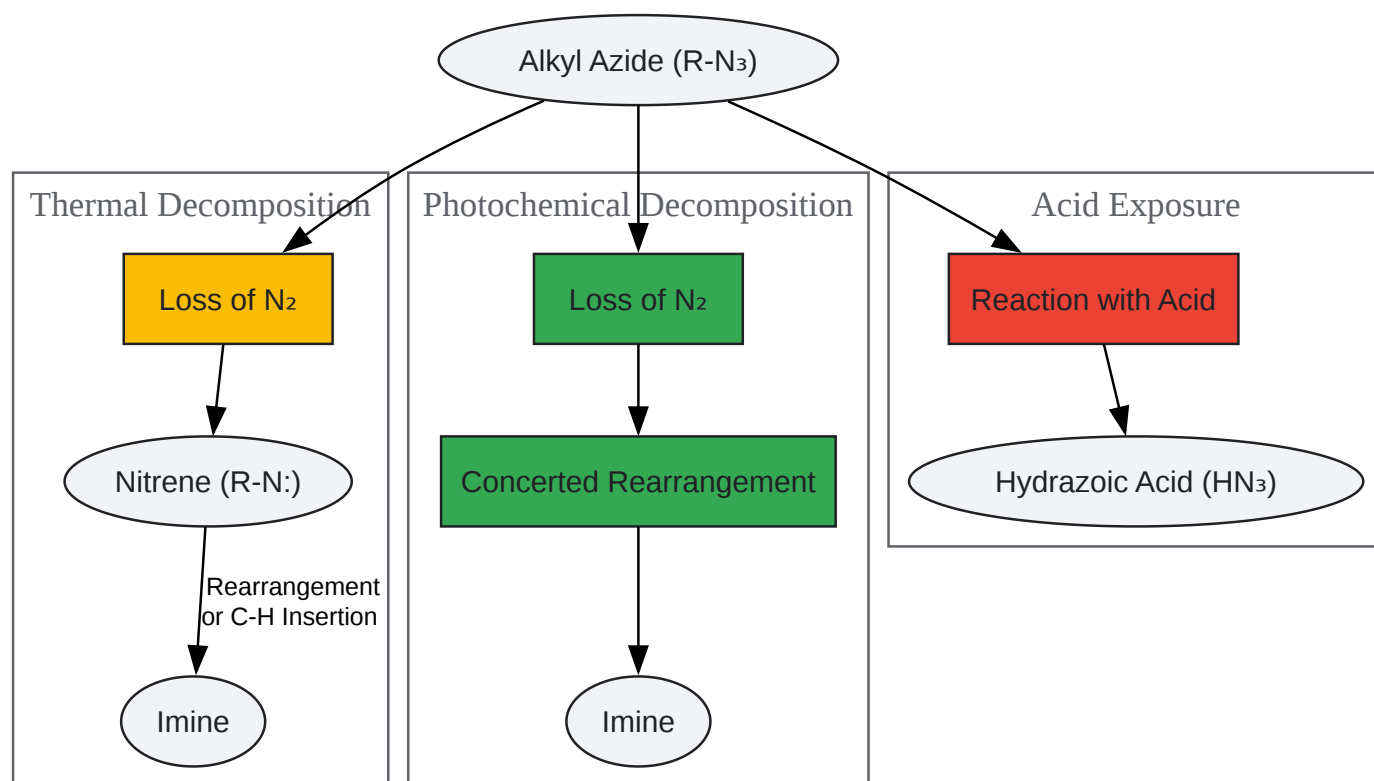
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Stability of Alkyl Azides

Alkyl azides are generally stable if handled correctly, but they can decompose under specific conditions. The stability is influenced by structure, temperature, light, and pH.

- **Thermal Stability:** Alkyl azides with a $(n_C + n_O) / n_N \geq 3$ ratio are relatively stable and typically decompose only above approximately **175 °C** [1]. Low molecular weight azides are considerably less stable and require extreme caution [1].
- **Photochemical Stability:** Alkyl azides are susceptible to photochemical decomposition, even under mild conditions [2]. Direct photolysis primarily leads to imine formation via a concerted rearrangement, rather than through nitrene intermediates [1]. The presence of triplet sensitizers can alter the pathway to generate triplet nitrenes [1].
- **Stability to Acids:** A critical hazard is exposure to strong acids. Azide salts like NaN_3 or KN_3 react with acids to form highly toxic and explosive **hydrazoic acid (HN_3)** [3]. Organic alkyl azides can also be unstable under acidic conditions.

The following diagram illustrates the primary decomposition pathways of alkyl azides under different conditions.



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> Alkyl azide decomposition pathways under thermal, photochemical, and acid conditions.

Safety and Hazard Data

Handling alkyl azides requires strict safety protocols due to risks of explosion and toxicity.

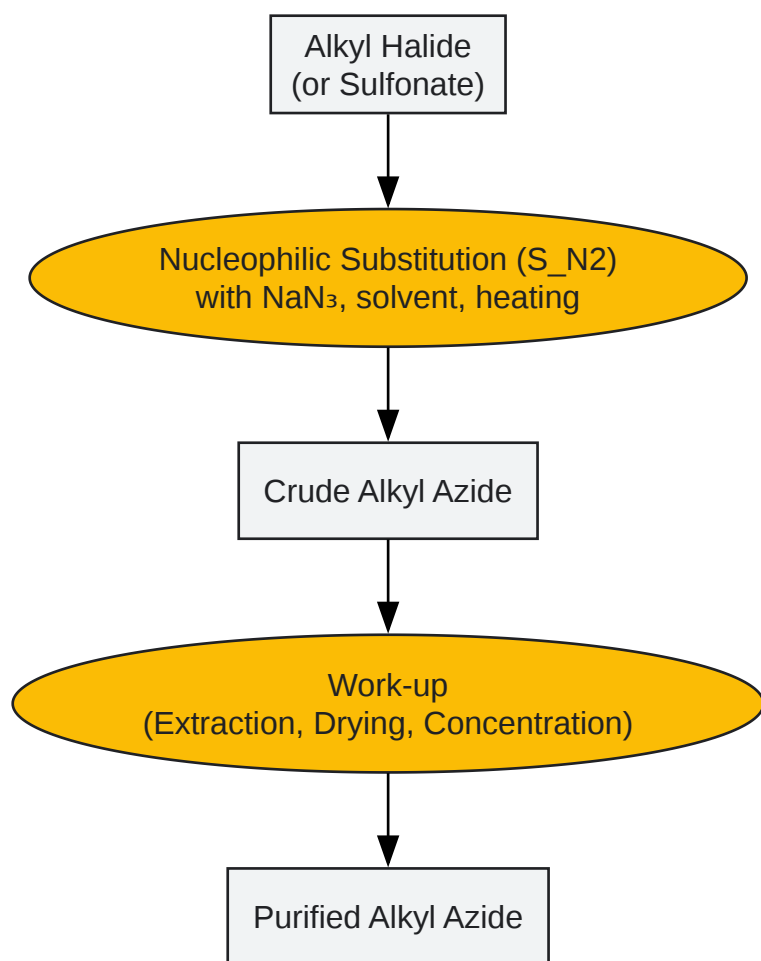
- **Explosive Hazard:** **Inorganic azide salts** (NaN_3 , KN_3) are shock-sensitive and can decompose explosively when heated or subjected to physical shock [3]. **Organic alkyl azides**, particularly low molecular weight compounds, are also hazardous [1]. A specific, extreme danger is the reaction of azide salts with CH_2Cl_2 (dichloromethane), which can generate highly explosive **diazidomethane** [3].
- **Toxicity:** Azide compounds are harmful if swallowed, inhaled, or if they contact skin [4] [3]. The **azide ion** is a potent metabolic inhibitor [3].
- **Incompatibilities:** Azides form **highly explosive heavy metal azides** (e.g., lead, mercury, silver azides) upon contact with metal salts or certain metals [3].

Table: Summary of Key Hazards and Control Measures

Hazard Type	Specific Examples	Recommended Control Measures
Explosive Decomposition	Low MW alkyl azides, inorganic azide salts (NaN_3) [1] [3]	- Avoid heating, friction, or shock.
	<ul style="list-style-type: none">• Use small-scale, dilute solutions behind a blast shield for large preparations [3].• Toxic Gas Release Generation of HN_3 from acids; generation of N_2 gas from decomposition [3].• Never acidify azide waste.• Work in a certified fume hood.• Be aware of asphyxiation risk from N_2. Dangerous Incompatibilities CH_2Cl_2 solvents (forms $\text{CH}_2(\text{N}_3)_2$), heavy metal salts [3].• - Use alternative solvents (e.g., acetonitrile, DMSO).• Ensure equipment is free of heavy metal contaminants. Health Toxicity Harmful if swallowed, inhaled, or through skin contact (LD_{50} Oral Rat for 1,2,4-Triazole: 1650 mg/kg) [4].• - Wear appropriate PPE (gloves, lab coat, safety glasses).• Use engineering controls (fume hoods).	

Synthesis and Experimental Protocols

Alkyl azides are typically synthesized via **$\text{S}_{\text{N}}2$ nucleophilic substitution**, a robust and efficient method. The following diagram outlines a general experimental workflow.



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> General workflow for synthesizing alkyl azides via nucleophilic substitution.

- **Detailed S_N2 Protocol:** A modern, efficient method uses **microwave promotion**. Alkyl halides or tosylates react with alkali azides in aqueous media, tolerating various functional groups and providing rapid reaction times [5].
- **Alternative Synthetic Methods:**
 - **From Alcohols:** Converted to azides using **2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP)** or under **Mitsunobu conditions** with diphenylphosphoryl azide (DPPA) [1].
 - **From Alkenes:** **Hydroazidation** adds HN₃ across unactivated olefins with anti-Markovnikov selectivity using catalysts like FeCl₃ · 6H₂O under blue light [5].

Regulatory and Pharmaceutical Context

In pharmaceutical development, controlling azide-related impurities is critical. Regulatory guidelines highlight the risk of **N-nitrosamine impurities**, which are potent carcinogens.

- **Nitrosamine Formation Risk: Tetrazole ring synthesis** in Active Pharmaceutical Ingredients (APIs) often uses azide reagents (NaN_3 , tributyltin azide). Trace solvent residues can promote nitrosamine formation during manufacturing [6].
- **Regulatory Focus:** Agencies like FDA and EMA have stringent guidelines for nitrosamine impurities. The FDA's "**Control of Nitrosamine Impurities in Human Drugs**" revision emphasizes risk assessments and sets strict **Acceptable Intake (AI) limits** [6].

Key Recommendations for Researchers

- **Prioritize Safety:** Treat all azides with respect. Assume low molecular weight alkyl azides are potentially explosive.
- **Plan Synthesis Carefully:** The $\text{S}_{\text{N}}2$ /reduction sequence is an excellent, reliable route to primary amines from alkyl halides, superior to older methods [3].
- **Consider "Click" Applications:** Alkyl azides are invaluable in **Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC)** for bioconjugation and material science due to their bioorthogonality [1].
- **Manage Impurity Risks:** If your synthesis involves azides and amines, conduct a thorough **nitrosamine risk assessment** per latest regulatory guidelines [6].

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